N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a complex organic compound that features a pyridine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves the condensation of 4-tert-butylbenzoic acid with an amino-pyridine derivative. The reaction is often carried out under mild conditions using a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry and other fields.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-6-4-13(5-7-14)16(21)22-20-15(18)12-8-10-19-11-9-12/h4-11H,1-3H3,(H2,18,20) |
InChI Key |
JEWPDHDEDXFRHE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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